2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine
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Overview
Description
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine is an organic compound characterized by the presence of fluorine atoms and an amine group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its ability to enhance the stability and bioactivity of molecules, making it a key component in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenol with an appropriate amine precursor. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with an ethylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Scientific Research Applications
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenoxy]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |
InChI Key |
GWWBDWATFHMRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCN)F |
Origin of Product |
United States |
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